HTR composite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

High-Temperature Resistant (HTR) composite is a material designed to withstand extreme temperatures while maintaining its structural integrity and performance. These composites are typically used in applications where high thermal stability, mechanical strength, and resistance to oxidation are crucial. HTR composites are often utilized in aerospace, automotive, and nuclear industries due to their exceptional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: HTR composites are synthesized using various methods, including sol-gel transition, sacrificial template method, and solution spinning method . The choice of method depends on the desired properties and applications of the composite. For instance, the sol-gel transition approach involves the transition of a sol (a colloidal suspension) into a gel (a solid network) through hydrolysis and condensation reactions. This method allows for precise control over the composition and structure of the composite.

Industrial Production Methods: In industrial settings, HTR composites are produced using techniques such as chemical vapor deposition (CVD), plasma spraying (PS), and slurry coating . These methods enable the large-scale production of composites with consistent quality and performance. For example, CVD involves the deposition of a solid material from a vapor phase onto a substrate, forming a thin, uniform coating. This technique is widely used for producing high-purity and high-performance HTR composites.

Analyse Chemischer Reaktionen

Types of Reactions: HTR composites undergo various chemical reactions, including oxidation, reduction, and substitution . Oxidation reactions are particularly significant as they can affect the performance and longevity of the composite. For instance, graphite, a common component of HTR composites, is prone to oxidation at high temperatures, leading to a decrease in its mechanical properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of HTR composites include silicon carbide, zirconium compounds, and noble metals . These reagents are chosen for their ability to enhance the oxidation resistance and thermal stability of the composite. The reaction conditions, such as temperature, pressure, and atmosphere, are carefully controlled to optimize the properties of the final product.

Major Products Formed: The major products formed from the chemical reactions of HTR composites depend on the specific reagents and conditions used. For example, the oxidation of graphite can produce carbon dioxide and carbon monoxide, while the incorporation of silicon carbide can result in the formation of a protective silicon dioxide layer .

Wissenschaftliche Forschungsanwendungen

HTR composites have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts and catalyst supports for high-temperature reactions . In biology and medicine, HTR composites are employed in the development of advanced medical devices and implants that require high thermal and mechanical stability . In the industry, these composites are used in the production of high-performance components for aerospace, automotive, and nuclear applications .

Wirkmechanismus

The mechanism by which HTR composites exert their effects is primarily related to their molecular structure and composition. The high thermal stability of these composites is attributed to the strong covalent bonds between the constituent atoms, which resist thermal degradation . Additionally, the incorporation of oxidation-resistant materials, such as silicon carbide and zirconium compounds, enhances the composite’s ability to withstand high temperatures and oxidative environments . The molecular targets and pathways involved in the performance of HTR composites include the formation of protective oxide layers and the stabilization of the composite’s microstructure under extreme conditions .

Vergleich Mit ähnlichen Verbindungen

HTR composites are unique in their ability to maintain structural integrity and performance at high temperatures compared to other materials. Similar compounds include carbon-carbon composites, silicon carbide composites, and zirconium-based composites . While these materials also exhibit high thermal stability and mechanical strength, HTR composites often provide superior oxidation resistance and thermal conductivity . For instance, silicon carbide composites are widely used in high-temperature applications, but they may not offer the same level of oxidation resistance as HTR composites .

Eigenschaften

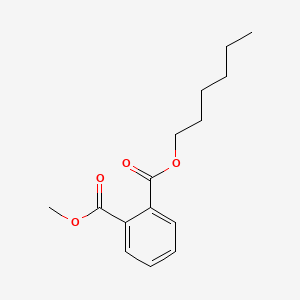

CAS-Nummer |

26355-01-1 |

|---|---|

Molekularformel |

C11H18O5 |

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C6H10O3.C5H8O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h7H,1,3-4H2,2H3;1H2,2-3H3 |

InChI-Schlüssel |

DICULBYFSUXYAH-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |

Kanonische SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |

Synonyme |

hard tissue replacement composite Hema-mma HTR composite HTR polymer hydroxyethyl methacrylate-methyl methacrylate polymer poly(2-hydroxyethyl methacrylate-methyl methacrylate) poly(HEMA-co-MMA) poly(hydroxyethyl methacrylate-co-methyl methacrylate) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Caffeine,[1-methyl-14c]](/img/structure/B1198650.png)